Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is classified under the category of heterocyclic compounds, specifically featuring a thiazolo-triazole core, which is known for its biological activity and versatility in chemical synthesis.
The compound is cataloged under the CAS number 851969-56-7 and has a molecular formula of C20H24N4O4S with a molecular weight of 416.5 g/mol. It is primarily used for non-human research purposes and is not intended for therapeutic or veterinary applications . The compound's classification as a piperidine derivative places it within a broader category of compounds that exhibit various pharmacological properties, making it an interesting subject for further investigation.
The synthesis of methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate typically involves multiple synthetic steps:
Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is complex due to the presence of multiple functional groups:
The InChI Key for this compound is DKIAHXWKWFXPAE-UHFFFAOYSA-N, and its SMILES representation is CCOC(=O)C1CCN(C(c2cccc(C)c2)c2sc3nc(C)nn3c2O)CC1 .
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound to explore its derivatives and potential applications in medicinal chemistry.
The mechanism of action for methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is not fully elucidated but may involve:
Further studies are required to clarify its exact mechanism and potential therapeutic targets .
The physical properties of methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate include:
Chemical properties include:
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm structure and purity during synthesis .
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate has potential applications in various scientific fields:
Research into this compound could lead to significant advancements in drug development and understanding complex biological systems .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2